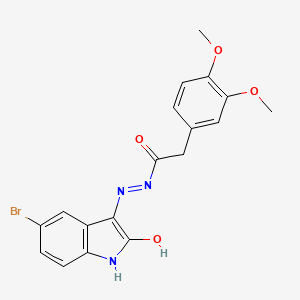
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is a synthetic compound that has been studied for its potential application in scientific research. It belongs to a class of compounds known as hydrazidylindolines, which are characterized by a nitrogen-containing heterocycle and a hydrazidyl group. This compound has recently been investigated for its ability to act as an enzyme inhibitor, and its potential use in various biochemical and physiological processes.
科学的研究の応用
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline has been investigated for its potential applications in scientific research. It has been studied as an inhibitor of enzymes such as kinases and proteases, and as a potential modulator of signaling pathways. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the metabolism of folate. Additionally, this compound has been investigated for its potential use in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is still under investigation. However, it is believed to act as an enzyme inhibitor, and its ability to modulate signaling pathways has been studied. It is also believed to act as a DHFR inhibitor, which could be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline are still being studied. However, it has been shown to inhibit the activity of certain enzymes, such as kinases and proteases, and to modulate signaling pathways. It has also been studied as a potential inhibitor of DHFR, which could be useful in the treatment of certain diseases.
実験室実験の利点と制限
The advantages of using 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline in laboratory experiments include its relatively low cost, its ease of synthesis, and its ability to act as an inhibitor of certain enzymes and modulator of signaling pathways. However, its potential toxicity should be taken into consideration, as well as its potential to interact with other compounds. Additionally, its efficacy in certain applications may be limited.
将来の方向性
The potential future directions for 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline include further research into its mechanism of action, its potential applications in the treatment of cancer and other diseases, its potential interactions with other compounds, and its potential toxicity. Additionally, further research into its efficacy in various applications, such as enzyme inhibition and modulation of signaling pathways, could be beneficial. Finally, further investigation into its potential to act as an inhibitor of DHFR could be useful in the treatment of certain diseases.
合成法
The synthesis of 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline is achieved via a three-step process. The first step involves the formation of the bromo-derivative of 3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline by reacting the latter compound with bromine in acetonitrile. The second step involves the reaction of the bromo-derivative with sodium hydroxide in methanol to form the desired 5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline. The third step involves the purification of the compound using column chromatography.
特性
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4/c1-25-14-6-3-10(7-15(14)26-2)8-16(23)21-22-17-12-9-11(19)4-5-13(12)20-18(17)24/h3-7,9,20,24H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBJOGJRQCSSBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-(3,4-dimethoxyphenyl)acetylhydrazidyl)-2-oxoindoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

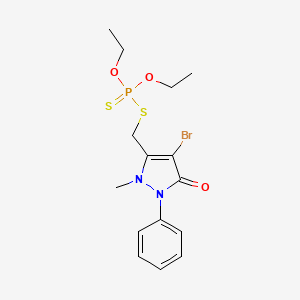
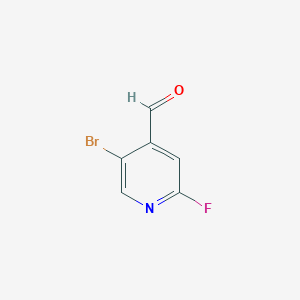

![(2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethoxy}-ethyl)phosphonic acid](/img/structure/B6359320.png)
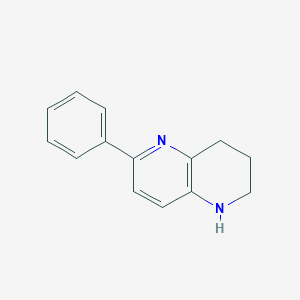
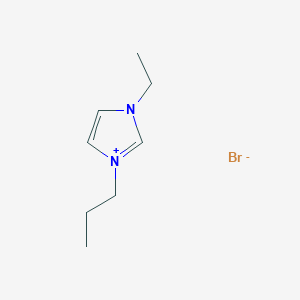
![4-Methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide, 97%](/img/structure/B6359336.png)
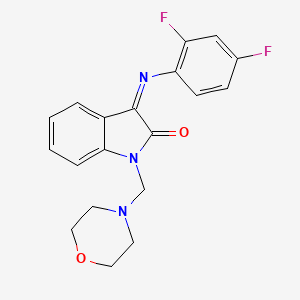
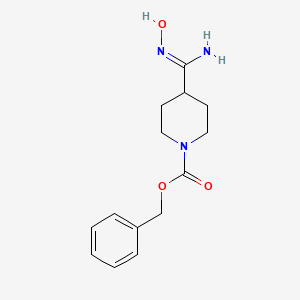
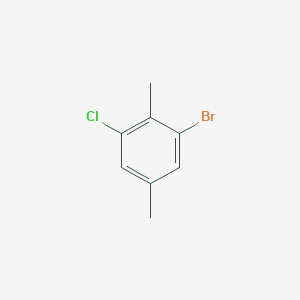


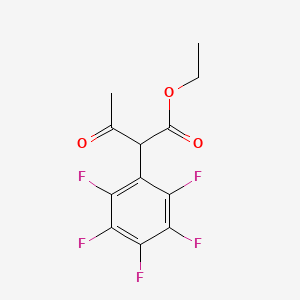
![(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol](/img/structure/B6359391.png)